![molecular formula C10H13ClN2 B2534956 4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine CAS No. 1479008-09-7](/img/structure/B2534956.png)
4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .Scientific Research Applications
Antiviral Activity
Pyrimidine derivatives have been explored for their antiviral properties, with studies demonstrating the synthesis of pyrimidine-based compounds showing inhibitory effects against herpes viruses, retroviruses including HIV, and other viruses. For instance, Holý et al. (2002) synthesized 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, revealing compounds derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidines inhibited the replication of herpes and retroviruses Holý et al., 2002.
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer potentials of pyrimidine derivatives have been a subject of interest. Novel pyrimidine compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise in developing new therapeutic agents. For example, Etemadi et al. (2016) reported on the synthesis and in vitro antibacterial evaluation of new 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines, indicating potential use as antibacterial agents Etemadi et al., 2016.
Synthesis and Process Research
Research on the synthesis and process optimization of pyrimidine derivatives highlights the importance of these compounds as intermediates in the manufacture of pharmaceuticals and agrochemicals. Studies focus on developing efficient, economical, and environmentally friendly synthetic routes for pyrimidine derivatives, which are crucial for various industrial applications. For instance, Guan et al. (2020) described a facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, demonstrating the use of chloromethane as a methylating agent in an economical and environmentally friendly process Guan et al., 2020.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-2-cyclobutyl-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-7-5-9(6-11)13-10(12-7)8-3-2-4-8/h5,8H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIHXWSGVOBNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCC2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.